In-Depth Technical Guide: Chemical Properties and Applications of (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
In-Depth Technical Guide: Chemical Properties and Applications of (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Executive Summary
The compound (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol represents a highly privileged, multifunctional scaffold at the intersection of coordination chemistry, materials science, and fragment-based drug discovery (FBDD). Structurally, it integrates a bidentate chelating motif (the pyridine and pyrazole nitrogens) with a sterically directing N-alkyl group and a versatile, hydrogen-bonding hydroxymethyl handle.
This whitepaper provides an authoritative analysis of its physicochemical properties, structural dynamics, and mechanistic utility. By dissecting the causality behind its synthetic assembly and its behavior in supramolecular systems, this guide equips researchers with self-validating protocols to leverage this molecule in both metal-organic frameworks (MOFs)[1] and targeted pharmacological applications.
Physicochemical Profiling & Structural Dynamics
To effectively utilize this scaffold, one must understand how its individual functional groups dictate its macroscopic behavior. The unsubstituted 3-(pyridin-2-yl)pyrazole core is notorious for tautomeric ambiguity (shifting between 1H and 2H forms), which complicates predictable metal coordination and receptor binding[2].
By introducing an ethyl group at the N1 position, the tautomeric state is rigidly locked. This regioselective alkylation not only preorganizes the N2 nitrogen for bidentate chelation but also enhances the lipophilic efficiency of the molecule. The C5-hydroxymethyl group serves as a highly polar, solvent-accessible handle that preserves aqueous solubility and provides a vector for secondary functionalization.
Table 1: Quantitative Physicochemical Data
Data synthesized based on structural fragment analysis and related pyrazole-methanol derivatives[3].
| Property | Calculated Value | Mechanistic Implication |
| Molecular Formula | C₁₁H₁₃N₃O | Optimized for low-molecular-weight fragment libraries. |
| Molecular Weight | 203.24 g/mol | High ligand efficiency (LE); ideal starting point for hit-to-lead evolution. |
| Topological Polar Surface Area (TPSA) | ~63.8 Ų | Excellent balance of membrane permeability and aqueous solubility. |
| Calculated LogP (XLogP3) | 1.2 – 1.5 | Optimal lipophilicity, preventing non-specific hydrophobic aggregation. |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) | Enables highly directional interactions with solvent or receptor residues. |
| Hydrogen Bond Acceptors | 3 (PyN, PzN, -OH) | Facilitates bidentate metal chelation or kinase hinge-region binding. |
| Rotatable Bonds | 3 | Maintains structural rigidity while allowing necessary conformational adaptation. |
Mechanistic Utility in Coordination Chemistry
The 3-(pyridin-2-yl)pyrazole architecture is a cornerstone in the design of transition metal complexes and Metal-Organic Frameworks (MOFs)[1]. The adjacent pyridine and pyrazole nitrogens act as a powerful neutral bidentate σ -donor system.
When complexed with transition metals such as Cu(II)[2], Re(I)[4], or Au(I)[5], the ligand enforces a highly stable, rigid coordination sphere. The N1-ethyl group sterically blocks higher-order polymeric aggregation, forcing the metal to adopt discrete mononuclear or dinuclear geometries. Simultaneously, the C5-hydroxymethyl group acts as a secondary coordination sphere participant, driving supramolecular assembly via intermolecular hydrogen bonding—a critical feature for designing MOFs with specific porosity and guest-molecule affinities.
Mechanistic binding logic of the scaffold in coordination chemistry and pharmacology.
Pharmacological Applications: Kinase Hinge Binding
In drug discovery, the pyrazole-pyridine motif is frequently deployed as an ATP-competitive kinase inhibitor[6]. The bidentate nitrogen system mimics the hydrogen-bonding profile of the adenine ring in ATP, allowing it to dock securely into the highly conserved hinge region of kinases.
Causality in Structural Design:
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The Bidentate Core: Forms critical dual hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge residues.
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The N1-Ethyl Group: Projects into the hydrophobic pocket adjacent to the gatekeeper residue. The choice of an ethyl group (over a methyl) provides a superior van der Waals contact, increasing binding affinity and kinase selectivity.
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The C5-Hydroxymethyl Group: Orients toward the solvent-exposed ribose-binding pocket. It serves as a synthetic vector for attaching solubilizing groups (e.g., piperazines or morpholines) or acts directly as a hydrogen bond donor to ordered water molecules in the active site.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each critical step includes a specific analytical check to confirm causality and success before proceeding.
Protocol A: Regioselective Synthesis of the Target Scaffold
This workflow details the bottom-up synthesis of the compound, ensuring precise regiocontrol during N-alkylation and selective reduction.
Step 1: Claisen Condensation & Cyclization
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React 2-acetylpyridine with diethyl oxalate in the presence of sodium ethoxide (NaOEt) in ethanol to form the diketo ester intermediate.
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Add hydrazine hydrate ( NH2NH2⋅H2O ) and reflux in acetic acid.
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Validation Check: Perform TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active starting material and the emergence of a new spot confirms the formation of the 1H-pyrazole core. LC-MS should yield the expected [M+H]+ for ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.
Step 2: Regioselective N-Ethylation
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Dissolve the pyrazole intermediate in DMF. Add anhydrous K2CO3 (2.0 eq) and ethyl iodide (1.2 eq). Stir at 60°C for 4 hours.
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Causality of Choice: K2CO3 is a mild base that deprotonates the pyrazole without degrading the ester. The steric bulk of the pyridine ring drives the ethylation preferentially to the N1 position (adjacent to the ester).
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Validation Check: Isolate the product and perform 1D NOESY NMR. Irradiation of the N-ethyl −CH2− protons must show a strong Nuclear Overhauser Effect (NOE) to the pyrazole C4-proton, confirming N1 regioselectivity over N2.
Step 3: Selective Ester Reduction
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Dissolve the N1-ethyl ester in anhydrous THF and cool to 0°C under argon.
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Slowly add Lithium Aluminum Hydride ( LiAlH4 , 1.5 eq) dropwise.
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Causality of Choice: Maintaining 0°C prevents the over-reduction of the pyridine ring or cleavage of the pyrazole C-N bonds, restricting the hydride attack strictly to the ester carbonyl.
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Validation Check: Following Fieser workup, analyze via IR spectroscopy. The complete disappearance of the strong ester C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) confirms successful conversion to (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol.
Step-by-step synthetic workflow for (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol.
Protocol B: Metal Complexation Assay (Cu²⁺ Validation)
This protocol validates the bidentate chelating capacity of the synthesized ligand[2].
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Preparation: Dissolve 2.0 equivalents of the synthesized ligand in hot methanol.
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Metal Addition: Slowly add 1.0 equivalent of Copper(II) perchlorate hexahydrate ( Cu(ClO4)2⋅6H2O ) dissolved in methanol.
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Causality of Choice: Perchlorate ( ClO4− ) is deliberately chosen as a non-coordinating anion. This forces the metal to satisfy its coordination sphere entirely through the bidentate ligand and solvent molecules, preventing anion interference.
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Validation Check (Colorimetric & Spectroscopic): The solution will immediately shift from a pale blue to a deep, intense green/blue, visually confirming ligand-to-metal charge transfer (LMCT). Evaporate slowly to yield crystals. Single-crystal X-ray diffraction (XRD) will validate the distorted trigonal bipyramidal or square planar geometry, confirming the bidentate N,N′ -chelation.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23005549, (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol." PubChem,[Link]
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Balamurugan, R., et al. "Mixed-Anion Cu(II) Complexes with 3-(pyridin-2-yl)pyrazole, Syntheses and X-ray Crystal Structure." Journal of Coordination Chemistry, 2003.[Link]
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Mark-Lee, et al. "Synthesis and Solid-State Structural Elucidation of Rhenium(I) Complex with 1-Cinnamoyl-3-(Pyridin-2-yl) Pyrazole." Malaysian Journal of Analytical Sciences, 2020. [Link]
-
van der Vlugt, J. I., et al. "Well-Defined Dinuclear Gold Complexes for Preorganization-Induced Selective Dual Gold Catalysis." ResearchGate,[Link]
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